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Compound of Interest

Compound Name: (1-Phenylpyrrolidin-3-yl)methanol

Cat. No.: B1612686

An In-Depth Technical Guide to the Physicochemical Properties of (1-Phenylpyrrolidin-3-
yl)methanol

Introduction

(1-Phenylpyrrolidin-3-yl)methanol is a heterocyclic organic compound featuring a pyrrolidine
ring substituted with a phenyl group at the nitrogen atom and a hydroxymethyl group at the 3-
position. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of
numerous biologically active molecules and approved pharmaceuticals.[1] Its prevalence is due
to the three-dimensional structure conferred by its sp3-hybridized carbons, which allows for a
more effective exploration of pharmacophore space compared to flat aromatic systems.[1]

As a functionalized building block, (1-Phenylpyrrolidin-3-yl)methanol offers synthetic handles
for further chemical modification—namely, a nucleophilic secondary alcohol and a tertiary
amine embedded within a moderately lipophilic framework. Understanding its fundamental
physicochemical properties is therefore a critical prerequisite for its effective use in drug
design, process development, and materials science.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug
development professionals. It provides a detailed examination of the structural, physical, and
chemical properties of (1-Phenylpyrrolidin-3-yl)methanol, supported by established analytical
protocols and field-proven insights. The objective is to equip scientists with the foundational
knowledge required to confidently utilize this compound in their research and development
endeavors.
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Chemical Identity and Structural Analysis

The identity of a chemical compound is unequivocally established by a combination of its
structural formula and unique identifiers. These are fundamental for regulatory compliance,
literature searches, and ensuring the correct material is used in experimentation.

Identifier Value Source

(1-Phenylpyrrolidin-3-

IUPAC Name [2]
yl)methanol

CAS Number 99858-80-7 [31[4][5][6]

Molecular Formula C11H1sNO [21[31[41[5]

Molecular Weight 177.24 g/mol [31[41[6]

) C1CN(CC1cO)Cc2=CC=CC=C

Canonical SMILES 5 [2][3]
GJFYMULJIMJIYQAD-

InChiKey [2][3]

UHFFFAOYSA-N

Structural Features: The molecule's architecture is key to its chemical behavior. It comprises
three main components:

o Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. Its non-planar, puckered
conformation provides a defined three-dimensional vector for its substituents.

» N-Phenyl Group: An aromatic ring directly attached to the pyrrolidine nitrogen. This group
introduces rigidity, potential for 1t-1t stacking interactions, and significantly influences the
basicity of the nitrogen atom.

o Hydroxymethyl Group (-CH20H): A primary alcohol at the 3-position. This group is a
hydrogen bond donor and acceptor, imparting polarity and serving as a key site for synthetic
derivatization.

Core Physicochemical Properties
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A compound's physicochemical profile dictates its behavior in various environments, from
biological systems to reaction vessels. This section details the core properties of (1-
Phenylpyrrolidin-3-yl)methanol, combining computed data with protocols for experimental

verification.
Property Value / Predicted Behavior  Source
Physical Form Solid [3]
XLogP3 (Computed) 1.7 [2]
Topological Polar Surface Area
23.47 A2 [4]
(TPSA)
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 2 [4]
_ _ Experimental data not publicly
Melting Point )
available
Experimental data not publicly
pKa :
available
N Predicted to be soluble in polar
Solubility ]
organic solvents
Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an
immiscible lipid (n-octanol) and aqueous phase. It is a critical parameter in drug development
for predicting membrane permeability and oral absorption. The computed XLogP value of 1.7
suggests that (1-Phenylpyrrolidin-3-yl)methanol has a balanced hydrophilic-lipophilic
character.[2] It is moderately lipophilic, indicating it may possess good membrane permeability
without being so lipophilic as to have poor aqueous solubility.

Polarity (TPSA)

Topological Polar Surface Area (TPSA) is the sum of surfaces of polar atoms (usually oxygens
and nitrogens) in a molecule. It is an excellent predictor of drug transport properties. The
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computed TPSA of 23.47 A2 is relatively low, which generally correlates with good cell
permeability.[4]

Acidity and Basicity (pKa)

The pKa value quantifies the strength of an acid or base. For (1-Phenylpyrrolidin-3-
yl)methanol, the key ionizable group is the tertiary amine within the pyrrolidine ring. The
phenyl group's electron-withdrawing nature is expected to decrease the basicity of this nitrogen
compared to an N-alkylpyrrolidine. Determining the pKa is essential for developing salt forms,
understanding solubility at different pH values, and predicting its charge state under
physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the
compound as a titrant of known concentration is added. The pKa corresponds to the pH at
which the amine is 50% protonated, identified as the midpoint of the steepest slope on the
titration curve.

o Preparation: Accurately weigh ~10-20 mg of (1-Phenylpyrrolidin-3-yl)methanol and
dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

« Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated
pH electrode to monitor the solution's pH.

« Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCI),
adding small, precise increments of the titrant.

» Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

e Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is
determined from the first derivative of this curve (dpH/dV), where the peak corresponds to
the equivalence point. The pKa is the pH at half the volume of the equivalence point.

Solubility Profile
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Solubility is a critical factor for both synthetic reactions and bioavailability. The presence of both
a polar hydroxymethyl group and a nonpolar phenyl group suggests a mixed solubility profile.

Experimental Protocol: Kinetic Solubility Assessment by Shake-Flask Method

Causality: This industry-standard method determines the equilibrium solubility of a compound
in a specific solvent by allowing a suspension to equilibrate over time and then measuring the
concentration of the dissolved compound in the supernatant.

o Sample Preparation: Add an excess amount of solid (1-Phenylpyrrolidin-3-yl)methanol to
a series of vials, each containing a different solvent of interest (e.g., water, phosphate-
buffered saline pH 7.4, methanol, acetonitrile, dichloromethane).

o Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant
temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

o Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to
pellet the undissolved solid.

o Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a
suitable solvent and analyze the concentration using a calibrated HPLC-UV method (as
described in Section 4).

e Result: The solubility is reported in units such as mg/mL or uM.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an electronic and structural "fingerprint” of a molecule,
essential for confirming its identity and purity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
a molecule.

e 'H NMR (Expected): The spectrum should show distinct regions. Aromatic protons on the
phenyl group would appear in the downfield region (~6.5-7.5 ppm). The aliphatic protons on
the pyrrolidine ring and the hydroxymethyl group would appear further upfield (~2.0-4.0
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ppm). The diastereotopic nature of the protons on the pyrrolidine ring may lead to complex
splitting patterns. The hydroxyl proton is a singlet that may be broad and its chemical shift is
concentration-dependent.

e 13C NMR (Expected): The spectrum will show signals for the six unique carbons of the phenyl
group (~110-150 ppm) and the four unique carbons of the substituted pyrrolidine ring,
including the hydroxymethyl carbon (~40-70 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

e Preparation: Dissolve 5-10 mg of (1-Phenylpyrrolidin-3-yl)methanol in ~0.6 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e Acquisition: Acquire *H and 13C spectra on a 400 MHz or higher field NMR spectrometer.
Standard acquisition parameters should be used.

e Analysis: Process the data (Fourier transform, phase correction, baseline correction) and
integrate the signals. Assign peaks based on chemical shifts, coupling constants, and, if
necessary, 2D NMR experiments (e.g., COSY, HSQC).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic
vibrational frequencies.

o Expected Bands:

[e]

O-H stretch: A strong, broad band around 3300-3400 cm~* from the alcohol group.

o

C-H stretch (aromatic): Medium peaks just above 3000 cm~1,

[¢]

C-H stretch (aliphatic): Strong peaks just below 3000 cm™1.

[e]

C=C stretch: Medium peaks around 1600 cm~* and 1450-1500 cm~* from the phenyl ring.

[e]

C-O stretch: A strong band in the fingerprint region, around 1050 cm~2.

C-N stretch: A medium band around 1200 cm™1.

o
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Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a
compound, confirming its elemental composition and substructures.

o Expected lonization: Using electrospray ionization (ESI) in positive mode, the compound is
expected to show a prominent protonated molecular ion [M+H]* at m/z 178.12.

o Fragmentation: Key fragments may arise from the loss of water (-18 Da) from the molecular

ion or cleavage of the hydroxymethyl group.

Synthesis and Purity Analysis

While this compound is commercially available as a building block, understanding its synthesis
and how to verify its purity is crucial for any application. A plausible synthetic pathway involves

the N-arylation of a pre-existing pyrrolidine core.

Chan-Lam N-Arylation

3-Hydroxypyrrolidine (6.9., Cu(OAc)2, Base, 02)
Ve Workup & Purification
;I\Intermediate (Not Isolated))w (1-Phenylpyrrolidin-3-yl)methanol

Chan-Lam N-Arylation

Phenylboronic Acid (.g., Cu(OAC)2, Base, 02)

Click to download full resolution via product page

Fig 1. A plausible synthetic workflow for (1-Phenylpyrrolidin-3-yl)methanol.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of a non-volatile organic compound. It
separates the main compound from any impurities, and the relative peak areas provide a

quantitative measure of purity.
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Fig 2. Standard analytical workflow for purity determination by HPLC.
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Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

Causality: This method separates compounds based on their hydrophobicity. A nonpolar
stationary phase (C18) is used with a polar mobile phase. More polar compounds elute first,
while more nonpolar compounds are retained longer. Purity is calculated by assuming that the
UV response factor is similar for the main peak and any structurally related impurities.

System: An HPLC system equipped with a UV-Vis detector.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size).

» Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

e Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
o Gradient: A typical gradient might be 10% to 95% B over 15 minutes.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm (due to the phenyl group).

e Analysis: The purity is reported as the area of the main peak divided by the total area of all
peaks in the chromatogram, expressed as a percentage.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of
the compound.
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Safety Aspect Information Source

Signal Word Danger [3]

H302: Harmful if
Hazard Statements swallowed.H318: Causes [3]

serious eye damage.

P280: Wear protective
gloves/protective clothing/eye
protection/face
protection.P305+P351+P338:
Precautionary Codes IF IN EYES: Rinse cautiously [3]
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Store at 2-8°C, sealed in a dry
Storage _ [4]
environment.

Handling Recommendations:
» Always handle in a well-ventilated area or a chemical fume hood.

e Wear standard personal protective equipment (PPE), including a lab coat, safety glasses
with side shields, and nitrile gloves.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(1-Phenylpyrrolidin-3-yl)methanol is a valuable chemical building block with a well-defined
structure and a balanced physicochemical profile. Its moderate lipophilicity, low polar surface
area, and key functional groups—a primary alcohol and a tertiary amine—make it an attractive
starting point for the synthesis of more complex molecules, particularly in the field of drug
discovery. This guide has provided a comprehensive overview of its identity, structural features,
and core physicochemical properties. Furthermore, it has detailed the essential, self-validating
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experimental protocols required to verify these properties, ensuring that researchers can
confidently assess the quality and behavior of this compound for its intended applications. A
thorough understanding and application of these analytical methods are fundamental to
achieving reproducible and reliable scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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